

# A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Phenyl-1-decanol

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## Compound of Interest

Compound Name: *1-Phenyl-1-decanol*

Cat. No.: *B12290155*

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## Introduction

**1-Phenyl-1-decanol**, with the chemical formula  $C_{16}H_{26}O$ , is a secondary aromatic alcohol. Its structure, featuring a phenyl group and a long alkyl chain attached to the same carbon as the hydroxyl group, imparts specific physicochemical properties that are of interest in various fields of chemical research and development. This technical guide provides a detailed overview of the known physicochemical characteristics of **1-Phenyl-1-decanol**, outlines experimental protocols for their determination, and includes a schematic for its synthesis.

## Physicochemical Properties

The following tables summarize the key physicochemical properties of **1-Phenyl-1-decanol**. It is important to distinguish between the racemic mixture and its individual enantiomers, as some reported data pertains specifically to the (S)-enantiomer.

## General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>26</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	234.38 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not explicitly stated in search results; likely a liquid or low-melting solid at room temperature.	
Density	0.922 g/mL at 25 °C (for (S)-enantiomer)	
Boiling Point	128 °C at 0.35 mmHg (for (S)-enantiomer)	
Melting Point	Data not available in search results.	
Refractive Index	n <sub>20/D</sub> 1.497 (for (S)-enantiomer)	
Flash Point	>230 °F (>110 °C) (for (S)-enantiomer)	<a href="#">[3]</a>

## Computed Properties

Property	Value	Reference
XLogP3-AA	5.6	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Rotatable Bond Count	9	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area	20.2 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Complexity	161	<a href="#">[2]</a>

## Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **1-Phenyl-1-decanol**.

Spectrum Type	Key Features	Reference
<sup>13</sup> C NMR	Data available in the Wiley-VCH database.	<a href="#">[1]</a>
Mass Spectrometry (GC-MS)	Data available from the NIST Mass Spectrometry Data Center.	<a href="#">[1]</a>
Infrared (IR) Spectroscopy	Specific spectrum not found. Expected characteristic absorptions include a broad O-H stretch (~3200-3600 cm <sup>-1</sup> ), C-O stretch (~1000-1200 cm <sup>-1</sup> ), sp <sup>2</sup> C-H stretches from the aromatic ring (~3000-3100 cm <sup>-1</sup> ), and sp <sup>3</sup> C-H stretches from the alkyl chain (~2850-2960 cm <sup>-1</sup> ).	

## Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of **1-Phenyl-1-decanol** are not widely published. However, standard methodologies for organic compounds can be applied.

### Determination of Boiling Point (Micro Method)

The boiling point of high-molecular-weight alcohols like **1-Phenyl-1-decanol** can be determined using a micro-boiling point method in a Thiele tube to minimize the amount of substance required.[\[4\]](#)[\[5\]](#)

Procedure:

- A small amount of **1-Phenyl-1-decanol** is placed in a small test tube or a Durham tube.[4]
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The apparatus is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[4]
- The sample is heated until a steady stream of bubbles emerges from the capillary tube.[5]
- The heat source is then removed, and the temperature is monitored.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4][5]

## Determination of Solubility

The solubility of **1-Phenyl-1-decanol** in various solvents can be determined qualitatively.[6][7][8]

Procedure:

- Place a small, measured amount (e.g., 25 mg) of **1-Phenyl-1-decanol** into a series of test tubes.[6]
- To each test tube, add a small volume (e.g., 0.75 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% HCl) in portions.[6]
- After each addition, vigorously shake the test tube.[6]
- Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
- For water-soluble compounds, the pH can be tested with litmus paper to indicate acidic or basic properties.[9]

Due to its long alkyl chain and aromatic ring, **1-Phenyl-1-decanol** is expected to be insoluble in water but soluble in non-polar organic solvents like hexane and diethyl ether.[10]

## Synthesis via Grignard Reaction

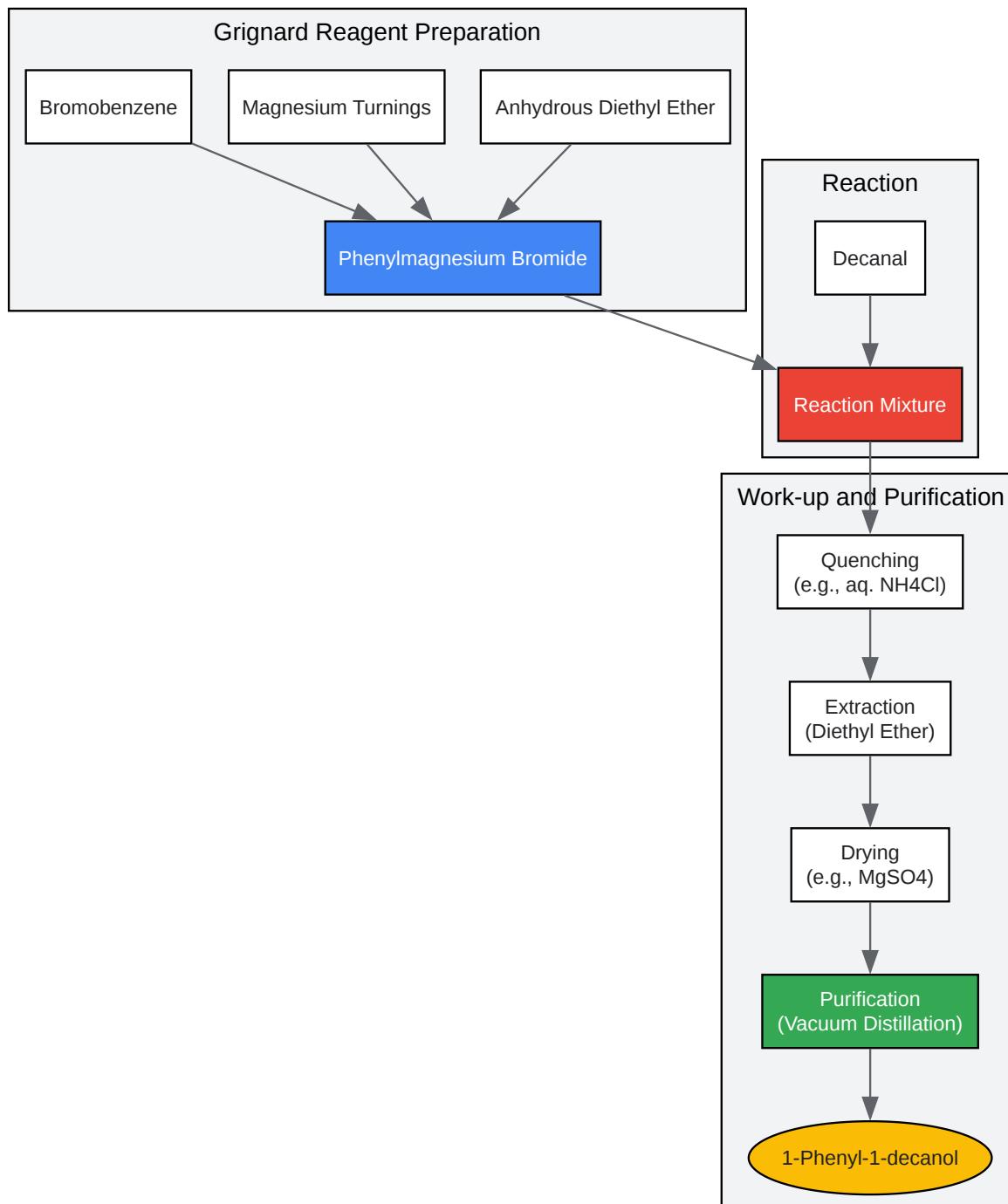
A common method for the synthesis of **1-Phenyl-1-decanol** is the Grignard reaction between phenylmagnesium bromide and decanal.[11]

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
- Reaction with Aldehyde: A solution of decanal in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (often in an ice bath to manage the exothermic reaction).
- Work-up: After the addition is complete, the reaction mixture is stirred until the reaction is complete. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g.,  $\text{H}_2\text{SO}_4$  or  $\text{HCl}$ ).
- Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

## Visualizations

### Experimental Workflow: Synthesis of 1-Phenyl-1-decanol

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Caption: Workflow for the synthesis of **1-Phenyl-1-decanol** via a Grignard reaction.

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